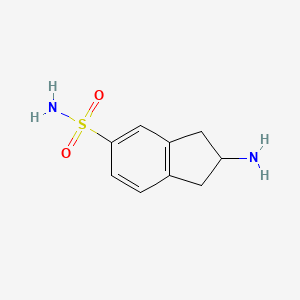

2-amino-2,3-dihydro-1H-indene-5-sulfonamide

概要

説明

2-アミノ-2,3-ジヒドロ-1H-インデン-5-スルホンアミドは、医薬品化学や工業プロセスなど、さまざまな分野における潜在的な用途により注目を集めている化学化合物です。この化合物は、ベンゼン環とシクロペンテン環が縮合した二環式構造であるインデン骨格を特徴とし、アミノ基とスルホンアミド基が結合しています。

作用機序

2-アミノ-2,3-ジヒドロ-1H-インデン-5-スルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。 たとえば、DDR1阻害剤として、DDR1のキナーゼドメインに結合し、その活性を阻害することで、細胞増殖や生存に関与する下流のシグナル伝達経路を阻害します 。これは、癌などの病気に対する潜在的な治療薬になります。

類似化合物の比較

類似化合物

2-アミノ-2,3-ジヒドロ-1H-インデン-5-カルボキサミド: この化合物は構造が似ていますが、スルホンアミド基の代わりにカルボキサミド基を持っています。

2,3-ジヒドロ-1H-インデン-5-スルホンアミド: アミノ基はありませんが、スルホンアミド官能基を保持しており、反応性と生物学的活性を変化させる可能性があります.

独自性

2-アミノ-2,3-ジヒドロ-1H-インデン-5-スルホンアミドは、アミノ基とスルホンアミド基の両方が存在することで独特であり、これにより独自の化学的特性と生物学的活性が付与されます。その二重の機能により、さまざまな分野で汎用性のある用途が可能になり、研究開発に貴重な化合物になります。

生化学分析

Biochemical Properties

2-amino-2,3-dihydro-1H-indene-5-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound binds to DDR1 with high affinity, inhibiting its kinase activity and downstream signaling pathways . This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by disrupting DDR1 signaling . It also affects cell signaling pathways, such as the epithelial-mesenchymal transition (EMT) pathway, which is critical for cancer metastasis . Additionally, this compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of DDR1, forming hydrogen bonds with key residues such as Met704 and Thr701 . This binding inhibits DDR1’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on DDR1 over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and suppresses tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target interactions and potential damage to normal tissues . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for clinical applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s and sulfotransferases, which modify the compound to facilitate its excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments . These modifications are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

準備方法

合成経路と反応条件

2-アミノ-2,3-ジヒドロ-1H-インデン-5-スルホンアミドの合成は、一般的に以下の手順で行われます。

インデン骨格の形成: インデン骨格は、ジエンとジエノフィルのディールス・アルダー反応によって合成できます。

アミノ基の導入: アミノ基は、適切なアミンがハロゲン化インデン誘導体と反応する求核置換反応によって導入できます。

スルホンアミドの形成: スルホンアミド基は、アミノインデン化合物を塩基性条件下でスルホニルクロリドと反応させることによって導入されます。

工業的製造方法

2-アミノ-2,3-ジヒドロ-1H-インデン-5-スルホンアミドの工業的製造には、上記の合成経路の最適化バージョンが含まれ、スケーラビリティ、費用対効果、環境への配慮に重点が置かれます。触媒と溶媒は、収率を最大化し、廃棄物を最小限に抑えるように選択されます。

化学反応の分析

反応の種類

2-アミノ-2,3-ジヒドロ-1H-インデン-5-スルホンアミドは、さまざまな化学反応を起こす可能性があります。これらには以下が含まれます。

酸化: この化合物は、スルホン酸または他の酸化された誘導体を形成するために酸化することができます。

還元: 還元反応は、スルホンアミド基をアミンなどの他の官能基に変換できます。

置換: アミノ基とスルホンアミド基は置換反応に関与し、さまざまな誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬を置換反応に使用できます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホン酸が生成される場合がありますが、還元によりアミンが生成される可能性があります。

科学研究の用途

2-アミノ-2,3-ジヒドロ-1H-インデン-5-スルホンアミドは、いくつかの科学研究の用途があります。

科学的研究の応用

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes or receptors involved in disease pathways.

Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.

Industry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

類似化合物との比較

Similar Compounds

2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but has a carboxamide group instead of a sulfonamide group.

2,3-Dihydro-1H-indene-5-sulfonamide: Lacks the amino group but retains the sulfonamide functionality, which may alter its reactivity and biological activity.

Uniqueness

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which confer distinct chemical properties and biological activities. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

特性

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWXUWAWIYLUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)

![2-[3-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3143273.png)